molecular formula C4H4I2N2 B1347217 2,5-Diiodo-1-methylimidazole CAS No. 86026-81-5

2,5-Diiodo-1-methylimidazole

Cat. No.: B1347217
CAS No.: 86026-81-5
M. Wt: 333.9 g/mol
InChI Key: SZYKHAFVWJNSQU-UHFFFAOYSA-N
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Description

2,5-Diiodo-1-methylimidazole is a halogenated derivative of imidazole, characterized by the presence of two iodine atoms at the 2nd and 5th positions and a methyl group at the 1st position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodo-1-methylimidazole typically involves the halogenation of 1-methylimidazole. One common method includes the lithiation of 1-methylimidazole followed by treatment with iodine. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodo-1-methylimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-iodo-1-methylimidazole.

Scientific Research Applications

2,5-Diiodo-1-methylimidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diiodo-1-methylimidazole involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Fluoro-5-iodo-1-methylimidazole
  • 2-Bromo-5-iodo-1-methylimidazole
  • 2-Chloro-5-iodo-1-methylimidazole

Comparison: 2,5-Diiodo-1-methylimidazole is unique due to the presence of two iodine atoms, which confer distinct chemical reactivity and biological activity compared to its fluoro, bromo, and chloro analogs. The larger atomic radius and higher polarizability of iodine atoms result in stronger halogen bonding interactions, potentially enhancing the compound’s efficacy in certain applications .

Properties

IUPAC Name

2,5-diiodo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYKHAFVWJNSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319574
Record name 2,5-Diiodo-1-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86026-81-5
Record name 86026-81-5
Source DTP/NCI
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Record name 2,5-Diiodo-1-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diiodo-1-methyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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